molecular formula CH5NO3 B057018 Ammonium carbonate CAS No. 506-87-6

Ammonium carbonate

Cat. No.: B057018
CAS No.: 506-87-6
M. Wt: 79.056 g/mol
InChI Key: ATRRKUHOCOJYRX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (\text{g}) + \text{H}_2\text{O} (\text{l}) + \text{CO}_2 (\text{g}) \rightarrow \text{NH}_4\text{HCO}_3 (\text{s}) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture. Therefore, it is necessary to store this compound in a cool and dry place .

Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. The reaction solution is kept cold to allow the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

Chemical Reactions Analysis

Types of Reactions: Ammonium bicarbonate undergoes several types of chemical reactions, including decomposition, neutralization, and precipitation.

Common Reagents and Conditions:

    Decomposition: Upon heating, ammonium bicarbonate decomposes to produce ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

    Neutralization: It reacts with acids to form ammonium salts and carbon dioxide. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Major Products Formed: The major products formed from these reactions include ammonia, carbon dioxide, water, and various ammonium salts .

Scientific Research Applications

Ammonium bicarbonate has a wide array of applications in scientific research, including:

Comparison with Similar Compounds

Ammonium bicarbonate can be compared with other similar compounds, such as ammonium carbonate, sodium bicarbonate, and potassium bicarbonate.

Ammonium bicarbonate is unique in its ability to decompose readily, making it useful in applications where the release of ammonia and carbon dioxide is beneficial.

Properties

Key on ui mechanism of action

Ammonium bicarbonate inhibits fungi because the bicarbonate anion supplies the alkalinity necessary to establish an antifungal concentration of free ammonia.

CAS No.

506-87-6

Molecular Formula

CH5NO3

Molecular Weight

79.056 g/mol

IUPAC Name

azane;carbonic acid

InChI

InChI=1S/CH2O3.H3N/c2-1(3)4;/h(H2,2,3,4);1H3

InChI Key

ATRRKUHOCOJYRX-UHFFFAOYSA-N

impurities

Ammonium carbonate

SMILES

C(=O)([O-])[O-].[NH4+].[NH4+]

Canonical SMILES

C(=O)(O)O.N

Color/Form

Colorless or white crystals
Shiny, hard, colorless or white prisms or crystalline mass

density

1.57 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.586 g/cu cm
1.58 g/cm³

melting_point

95 °F (USCG, 1999)
107 °C (decomposes)
Decomposes below its melting point, dissociating into ammonia, carbon dioxide and water.

Key on ui other cas no.

506-87-6
8013-59-0
10361-29-2

physical_description

Ammonium bicarbonate appears as a white crystalline solid having the odor of ammonia. Soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in food processing, and for other uses.
Pellets or Large Crystals;  NKRA;  Other Solid;  Liquid;  Dry Powder
White crystals or crystalline powder
Colorless or white solid with a faint odor of ammonia;  [Merck Index] White crystalline solid;  [MSDSonline]
COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Pictograms

Irritant

Related CAS

10361-29-2

shelf_life

Decomposes on exposure to air with lose of ammonia and carbon dioxide, becoming white and powdery and converting into ammonium bicarbonate.

solubility

Freely soluble in water. Insoluble in ethanol
Insoluble in alcohol, acetone ... One gram dissolves in 10 mL glycerol (pharmaceutical grade)
Insoluble in ethanol, benzene
24.8 g/100 g water at 25 °C
In water: 14% at 10 °C;  17.4% at 20 °C;  21.3% at 30 °C. Decomposed by hot water.
Solubility in water, g/100ml at 20 °C: 17.4 (good)

Synonyms

Carbonic Acid, Diammonium Salt;  Ammonium Carbonate;  Ammonium Carbonate;  ((NH4)2CO3);  Bis(ammonium) Carbonate;  Diammonium Carbonate

vapor_pressure

58.9 [mmHg]
7.85 kPa (58.9 mm Hg) at 25.4 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

FIGURE shows an embodiment of the process according to the invention. The sodium zeolite is treated in an ion exchanger stage first with an aqueous ammonium carbonate solution, then with an aqueous lanthanum nitrate solution. Thereafter, treated zeolite and mother liquor are separated by a suitable process, for example filtration, and optionally dried. The zeolite thus pretreated is calcined in a furnace, releasing ammonia. These stages can be conducted twice or more in succession. The mother liquor from the removal stage is supplied to a column which comprises a stripping section and is heated at the bottom with an evaporator or by direct addition of steam. The temperature increase drives out ammonia and carbon dioxide, entraining water in the form of steam. The vaporous mixture is condensed in a direct or indirect condenser, and ammonia and carbon dioxide recombine with water to give aqueous ammonium carbonate. The ammonium carbonate solution thus obtained is recycled into the ion exchange stage. Via the bottom of the column, an aqueous sodium carbonate solution is discharged. The ammonia from the calcining furnace is optionally conducted with supplementary ammonia and carbon dioxide into the column upstream of the condenser.
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sodium zeolite
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zeolite
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Synthesis routes and methods II

Procedure details

An integrated ammonia-urea process is disclosed which uses as the starting gas mixture a stream coming, for example, from steam reforming of hydrocarbons, carbon dioxide being stripped from the stream by the action of a very concentrated ammonia solution (above 70% by wt) first and the the action of an ammoniated solution of ammonium carbonate secondly, a solution of ammonium carbamate being obtained together with a gas stream composed of nitrogen and hydrogen; sending the carbamate solution to the urea reactor, discharging from the urea reactor the urea solution containing unconverted carbamate and excess ammonia, decomposing said carbamate and sending evolved ammonia to the urea reactor again along with carbon dioxide, discharging the urea solution having now 50% of the original carbamate to an adiabatic stripper in which the stripping gas is essentially composed of hydrogen and nitrogen, removing ammonia and carbon dioxide with water from the adiabatic stripper and condensing ammonia and carbon dioxide by heat exchange, sending the stream of hydrogen and nitrogen to methanization and ammonia synthesis and concentrating the urea solution directly until obtaining a urea melt.
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ammonia urea
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hydrocarbons
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Synthesis routes and methods III

Procedure details

Partially hydrolyzed amino condensation compounds (ammonium polyaminocarbamate) may be produced by other means such as reacting ammonia and carbon dioxide under pressure and elevated temperature to produce ammonium carbonate, ammonium carbamate and urea in water. Most of the water is then removed under satisfactory physical conditions and by any satisfactory means such as crystalization, distillation or air dried. Usually at ambient temperature or at a temperature below the temperature that ammonium carbamate breaks down into ammonia and carbon dioxide. The water is removed until there is about 10 to 40 parts by weight of water to 100 parts by weight of urea present in the mixture. The mixture is then heated under satisfactory physical conditions, usually at ambient pressure and 100° to 160° C. The mixture is first heated to about 100° C. then slowly elevated to convert the urea to cyanic acid and ammonia. The cyanic acid then reacts with the NH2 radical on the ammonium carbamate and with itself to produce a partially hydrolyzed amino compound (ammonium polyaminocarbamate). The partially hydrolyzed amino compound may be further hydrolyzed by reacting it's NH2 radical with water to produce --COONH4 radicals thereby producing partially hydrolyzed amino compounds with the general formula of:
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Synthesis routes and methods IV

Procedure details

Step 3, Second Recycling of Filtrate: It was speculated that excess of ammonium hydroxide together with carbon dioxide resulted with ammonium carbonate or bicarbonate, and that the limiting factor in precipitation was the quantity calcium ions. An aliquot of 100 mL of the filtrate (total volume 3370 mL) was mixed with 400 mL CaSO4.2H2O solution (2.0 g/L). A precipitate formed. It was filtered and oven dried. 0.274 grams were isolated. Additional CaSO4.2H2O solution did not cause further precipitation from this aliquot of the filtrate. Based on this measurement it is calculated that a total of 9.23 g of calcium carbonate could be precipitated from the filtrate. The product isolated was identified by XRD as being calcite.
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Synthesis routes and methods V

Procedure details

In a method for the concurrent production of ammonia and urea comprising the steps of producing ammonia in an ammonia-synthesis apparatus, absorbing ammonia at the exit of the ammonia-synthesis reactor with water, thus obtaining a concentrated aqueous solution of ammonia, utilizing the concentrated solution of ammonia for the absorption of the CO2 contained in the raw gases for the synthesis of ammonia, obtaining ammonium carbamate, converting the ammonium carbamate partially into urea in a urea-synthesis reactor, thermally decomposing the carbamate which has not been converted into urea and stripping the decomposition products with a gas selected from the group consisting of ammonia, CO2 and inerts, discharging from the stripping zone a solution of urea which still contains carbamate, recycling the products of decomposition of the carbamate to the urea-synthesis reactor, distilling under a pressure of from 3 to 30 atm, in at least one stage, the solution of urea to obtain liquid ammonia and one or more ammoniacal solutions of ammonium carbonate, and an aqueous solution of urea deprived of ammonium carbamate the improvement which comprises introducing the CO2 -containing gas at the bottom, or near the bottom, of an absorber which is split into two sections, the lower section being a film-absorber and the upper section being a plate-absorber, the absorbing solution in the upper section being the concentrated aqueous solution of ammonia aforesaid, the absorbing solution in the lower section being one or more of the aqueous ammoniacal solutions of ammonium carbonate as obtained by distillation of the solution of urea under a pressure of from 3 to 30 atm. with addition of liquid ammonia.
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carbamate
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ammonium carbamate
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carbamate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium carbonate
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Ammonium carbonate
Reactant of Route 3
Ammonium carbonate
Reactant of Route 4
Ammonium carbonate
Reactant of Route 5
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Customer
Q & A

A: Ammonium carbonate releases ammonia gas, which acts as a food odor attractant for various insects, including the walnut husk fly. [] Research suggests that combining this compound with fruit odors like butyl hexanoate enhances its attractiveness. [] This attraction forms the basis for developing attract-and-kill devices for pest control. []

A: Research indicates that pesticide-impregnated tags placed within traps do not negatively impact the attractiveness of this compound lures for walnut husk flies. []

ANone: While often represented as (NH4)2CO3, commercially available this compound primarily exists as a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (NH2COONH4). Its molecular weight is 96.09 g/mol (for the pure compound, which is unstable under standard conditions).

A: While the provided research doesn't delve into specific spectroscopic details, techniques like FTIR (Fourier Transform Infrared Spectroscopy), XRD (X-Ray Diffraction), and EA (Elemental Analyzer) are commonly employed to analyze this compound and its intermediates. []

A: Research shows that post-treating phenolic resin-treated sesenduk wood with this compound significantly reduces formaldehyde emissions. [] The extent of reduction correlates with the amount of this compound applied. []

A: Post-treatment with this compound does not significantly impact the physical and mechanical properties of sesenduk wood. []

A: Treating commercial silica gels with this compound significantly increases their acidity by forming strong acid sites. [, ] This enhanced acidity is attributed to the reaction of this compound with residual sodium sulfate in commercial gels, leading to the formation of acidic ammonium bisulfate. [, ]

A: The increased acidity of this compound-treated silica gel enhances its catalytic activity. For instance, it exhibits higher activity in the depolymerization of paraldehyde compared to untreated silica gel. [, ] The rate constant of this reaction directly correlates with the increased acid amount on the silica gel. [, ]

ANone: The provided research does not delve into computational chemistry and modeling aspects of this compound.

ANone: The provided research does not focus on SAR studies for this compound.

A: Contrary to common assumptions, solutions containing both acetone and this compound exhibit limited stability. [] They react over a period of days, generating amminic and pyrimidinic compounds that may impact their cleaning effectiveness in art restoration. []

ANone: The provided research does not provide specific details regarding SHE regulations for this compound.

ANone: The research does not focus on PK/PD properties of this compound.

A: How effective is this compound in controlling Ilyonectria liriodendri, a fungal pathogen?

ANone: The research does not provide information regarding resistance mechanisms related to this compound.

A: While generally considered safe for various applications, high concentrations of this compound (2%) exhibited phytotoxic effects on kiwifruit seedlings. []

ANone: The research provided does not discuss drug delivery and targeting applications of this compound.

ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to this compound.

A: Researchers employ pilot-scale combustion rig facilities to investigate the NOx reduction capabilities of this compound and other reagents in simulated flue gas conditions. [] They analyze the flue gas composition to determine NOx reduction efficiency at various temperatures and molar ratios. []

A: While this compound offers advantages in leaching applications, its use might lead to ammonia emissions, which require careful management. [] Research focuses on maximizing ammonia recovery during leaching processes to minimize environmental impact. []

A: this compound demonstrates effective dissolution of rare earth elements, similar to potassium bicarbonate and potassium carbonate. [] The dissolution behavior and minimum concentration required for complete dissolution vary depending on the specific metallic element. []

ANone: The research papers provided do not include specific details on analytical method validation for this compound.

ANone: The research does not discuss specific quality control and assurance measures for this compound.

ANone: The research provided does not cover immunogenicity or immunological responses associated with this compound.

ANone: The provided research does not cover drug-transporter interactions related to this compound.

ANone: The research does not discuss any interactions between this compound and drug-metabolizing enzymes.

A: this compound is generally recognized as safe for various applications. It degrades into ammonia, carbon dioxide, and water, posing minimal environmental risk when used responsibly. []

A: While this compound shows promise in leaching copper from oxidized metallic materials, alternative leaching agents like acid-type extractants and chelating agents are also employed. [] The choice of leaching agent depends on factors like ore composition, cost, and environmental impact. []

A: Researchers are investigating this compound as a potential alternative to urea in Selective Catalytic Reduction (SCR) systems for NOx emission control in diesel engines. [] this compound offers potential advantages like solid-state storage and lower decomposition temperature compared to urea, potentially addressing limitations like freezing at low temperatures and deposit formation. []

A: Research highlights the potential for recovering and reusing this compound in various applications. For example, processes have been developed to regenerate this compound solutions used in copper leaching by neutralizing the acid generated during copper extraction with ammonia released during metal separation. [] This approach promotes resource efficiency and reduces waste generation. []

ANone: The provided research utilizes various research infrastructures and resources, including:

  • Pilot-scale combustion rigs: These facilities enable researchers to simulate real-world combustion conditions and evaluate the effectiveness of this compound and other reagents in reducing NOx emissions. []
  • Electrochemical techniques: Researchers employ techniques like cyclic voltammetry and galvanostatic electrolysis to investigate the anodic behavior of minerals like galena in this compound solutions. []
  • Analytical instrumentation: Techniques like FTIR, XRD, and EA are crucial for characterizing this compound, its intermediates, and the products formed during various reactions. []

ANone: The diverse research applications of this compound highlight its significance across multiple disciplines:

  • Materials Science: this compound plays a vital role in modifying the surface properties of materials like silica gel, enhancing their catalytic activity for various chemical reactions. [, ]
  • Environmental Science: Its use as a leaching agent in metal extraction and its potential in NOx reduction technologies underscore its relevance in developing sustainable and environmentally friendly processes. [, ]
  • Agriculture: this compound's efficacy in controlling fungal pathogens like Ilyonectria liriodendri highlights its potential in developing sustainable agricultural practices. []
  • Entomology: Understanding its role as an insect attractant contributes to developing targeted pest control strategies, minimizing reliance on broad-spectrum pesticides. [, ]

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